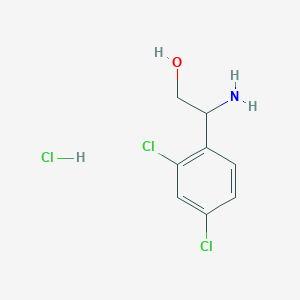

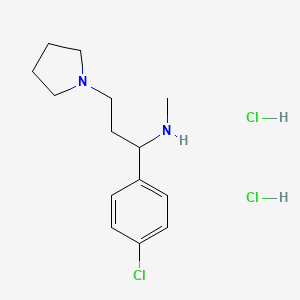

2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride

Overview

Description

The compound "2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties of structurally similar compounds. For instance, the synthesis of 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols is described, which are structural isomers of β2 agonists and have been studied for their pharmacokinetics in rats .

Synthesis Analysis

The synthesis of related compounds involves the use of different acidic conditions and heating to obtain the desired products. For example, 2-(2,6-Diaminophenyl)ethanol can be converted to 4-hydroxyindoline and 4-aminoindoline through heating in aqueous phosphoric and sulfuric acid, respectively . Additionally, the synthesis of structural isomers of β2 agonists involves specific methods that lead to compounds with significant pharmacokinetic properties, such as prolonged detectability in blood and resistance to rapid metabolic inactivation due to the presence of halogen atoms .

Molecular Structure Analysis

While the molecular structure of "2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride" is not analyzed in the papers, the structural isomers mentioned in the second paper and the α-bromohydrin intermediate discussed in the third paper suggest that halogen substitution on the aromatic ring and the presence of amino and alcohol functional groups are key features that can influence the chemical behavior and reactivity of these molecules.

Chemical Reactions Analysis

The chemical reactions described in the papers include dehydrogenation of indolines to obtain indoles , and lipase-catalyzed enantioselective reactions such as alcoholysis, hydrolysis, and acylation . These reactions are indicative of the versatility of amino alcohols and halogenated phenyl compounds in synthetic chemistry, which can undergo various transformations to yield pharmacologically active agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds synthesized in these studies are not extensively detailed. However, the pharmacokinetic parameters of the synthesized β2 agonist isomers, such as area under the curve, half-elimination time, mean retention time, and plasma clearance, are indicative of their behavior in biological systems . The halogen atoms in these molecules contribute to their stability and influence their metabolic fate.

Scientific Research Applications

Enantioselective Synthesis in Drug Production

2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride plays a crucial role in the enantioselective synthesis of drugs. For instance, a bacterial strain, Acinetobacter sp., has been identified for its ability to convert 2-chloro-1-(2,4-dichlorophenyl) ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol with high stereoselectivity, demonstrating its potential in antifungal agent production like Miconazole (Miao, Liu, He, & Wang, 2019).

Synthesis of Structural Isomers of β2 Agonists

The compound has been used in the synthesis of structural isomers of β2 agonists such as clenproperol and clenpenterol. These synthesized compounds have undergone pharmacokinetic studies to understand their absorption and metabolism in biological systems (Glushkova, Popkov, & Martsynkevich, 2020).

Development of Biologically Active Compounds

Researchers have also utilized this compound in the synthesis and characterization of new biologically active pyrrolo[2,3-b]pyridine scaffolds, which are important in medicinal chemistry for developing new therapeutic agents (Sroor, 2019).

Application in Heterocyclic Chemistry

It has found application in heterocyclic chemistry, particularly in the synthesis of compounds like 1-halophenyl 4-(2-imidazolyl)-1-butanones. These compounds have potential applications in various pharmaceutical formulations (Huang & Bauer, 1997).

Catalytic Processes and Environmental Applications

This compound has also been involved in studies related to catalytic processes and environmental applications. For instance, it was part of a study on the solubility of related compounds in organic solvents, which is crucial for understanding their behavior in different environments (Li, Li, & Wang, 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

2-amino-2-(2,4-dichlorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO.ClH/c9-5-1-2-6(7(10)3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQRPXLLVWMSEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid](/img/structure/B3034604.png)

![2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3034615.png)

![3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B3034619.png)

![2,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3034621.png)